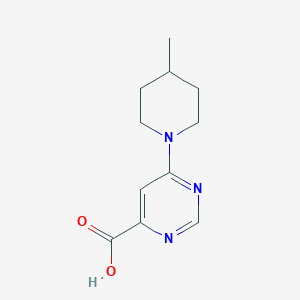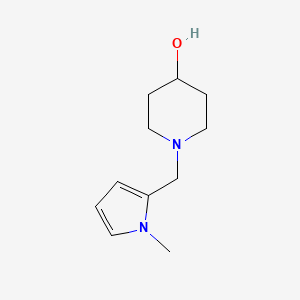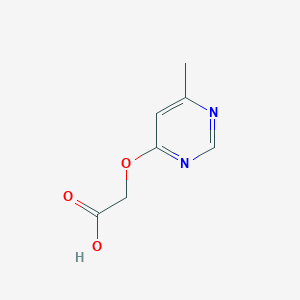![molecular formula C12H12N4S B1470308 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile CAS No. 1498992-90-7](/img/structure/B1470308.png)
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Overview
Description
“2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also features a pyrazolo[4,3-c]pyridine moiety, which is a fused ring system involving a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophen-2-yl group, a tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl group, and an acetonitrile group . The exact structure would require further analysis using techniques such as X-ray crystallography .
Scientific Research Applications
Antioxidant Activity
Derivatives incorporating the pyrazolo[4,3-c]pyridin moiety have been synthesized and evaluated for their antioxidant capabilities. For example, the synthesis of new heterocycles involving this moiety demonstrated compounds with antioxidant activity nearly equal to that of ascorbic acid, underscoring their potential in creating antioxidant agents (El‐Mekabaty, 2015).
Corrosion Inhibition
This compound and its analogs have shown effectiveness as corrosion inhibitors. Studies have indicated that certain aryl pyrazole pyridine derivatives can significantly inhibit the corrosion of metals in acidic environments, which is crucial for protecting industrial equipment and infrastructure (Sudheer & Quraishi, 2015).
Antitumor Evaluation
Research into the antitumor properties of compounds derived from this chemical framework has identified several candidates with promising antiproliferative activities against various human cancer cell lines, indicating a potential for the development of new anticancer drugs (Shams et al., 2010).
Antimicrobial Evaluation
Compounds synthesized from this chemical base have been evaluated for their antimicrobial properties, showing significant activity against a range of bacterial and fungal strains. This suggests their utility in developing new antimicrobial agents to combat resistant strains of microorganisms (Mekky & Sanad, 2019).
Synthesis of Complex Heterocyclic Compounds
The structural complexity of this compound allows for the synthesis of a wide variety of heterocyclic compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. Research has shown the feasibility of synthesizing polyfunctionally substituted heterocyclic compounds, which could serve as valuable tools in drug discovery and development (Mohareb et al., 2004).
Future Directions
properties
IUPAC Name |
2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c13-4-6-16-10-3-5-14-8-9(10)12(15-16)11-2-1-7-17-11/h1-2,7,14H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLSJYUCUCOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C3=CC=CS3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)


![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)


![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)




![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)

